
Ro 41-0960
Overview
Description
Ro 41-0960, also known as 2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone, is a synthetic compound that acts as a specific inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound plays a crucial role in modulating the levels of these neurotransmitters in the brain and peripheral tissues .
Mechanism of Action
Target of Action
Ro 41-0960, also known as (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone or 2’-fluoro-3,4-dihydroxy-5-nitrobenzophenone, is a specific and synthetic inhibitor of the enzyme catechol-O-methyl-transferase (COMT) . COMT plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine .
Mode of Action
this compound interacts with its target, COMT, by binding to the catalytic site of the enzyme . This binding triggers the inhibition of the methylation property of COMT , thereby affecting the metabolism of catecholamines.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine metabolic pathway. By inhibiting COMT, this compound prevents the breakdown of catecholamines, leading to an increase in their levels . This can have downstream effects on various physiological processes, including mood regulation, stress response, and cognitive function, which are influenced by catecholamine neurotransmitters.
Pharmacokinetics
It is soluble in ethanol , which suggests that it may be well-absorbed in the gastrointestinal tract if administered orally. The compound’s stability at 2-8°C suggests that it may have a relatively long shelf-life.
Result of Action
this compound has been shown to prevent dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures . It has also been found to be effective on uterine leiomyoma lesions and uterine fibroids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that the compound’s bioavailability and efficacy may be affected by the hydration and alcohol levels in the body. Additionally, its stability at 2-8°C indicates that temperature can influence the compound’s shelf-life and effectiveness.
Biochemical Analysis
Biochemical Properties
Ro 41-0960 functions as a specific and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT). It binds to the catalytic site of COMT, thereby inhibiting its methylation activity . This inhibition prevents the methylation of catecholamines, which are crucial neurotransmitters in the central nervous system. By inhibiting COMT, this compound increases the levels of these neurotransmitters, thereby influencing various biochemical pathways. Additionally, this compound has been shown to interact with other biomolecules, such as dopamine and its metabolites, affecting their metabolism and function .
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. In dopaminergic neurons, this compound prevents neuron loss induced by L-DOPA, a common treatment for Parkinson’s disease . This compound also influences cell signaling pathways by modulating the levels of catecholamines, which are key signaling molecules. Furthermore, this compound affects gene expression and cellular metabolism by altering the availability of neurotransmitters and their metabolites . These cellular effects highlight the potential therapeutic applications of this compound in neurodegenerative diseases and other conditions involving catecholamine dysregulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic site of catechol-O-methyltransferase (COMT), thereby inhibiting the enzyme’s activity . This binding prevents the methylation of catecholamines, leading to increased levels of these neurotransmitters. The inhibition of COMT by this compound also affects the metabolism of dopamine and its metabolites, resulting in altered neurotransmitter dynamics . Additionally, this compound has been shown to reduce fibroid volume in animal models, indicating its potential therapeutic effects beyond the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, such as protection from light and storage at 2-8°C . Over time, this compound maintains its inhibitory effects on COMT, leading to sustained increases in catecholamine levels. Long-term studies have demonstrated that this compound can effectively prevent dopaminergic neuron loss and reduce fibroid volume in animal models . These findings suggest that this compound has stable and lasting effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits COMT activity and increases catecholamine levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as increased oxidative stress and potential damage to dopaminergic neurons . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize potential side effects while maximizing its beneficial effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines, primarily through its inhibition of catechol-O-methyltransferase (COMT). By preventing the methylation of catecholamines, this compound increases the levels of these neurotransmitters and their metabolites . This inhibition affects the metabolic flux of catecholamines, leading to altered levels of dopamine, norepinephrine, and their respective metabolites . Additionally, this compound interacts with other enzymes and cofactors involved in catecholamine metabolism, further influencing the overall metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also distributed to other tissues, such as the liver and kidneys, where it interacts with COMT and other biomolecules . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting intracellular compartments where catechol-O-methyltransferase (COMT) is active. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with COMT and other biomolecules . This subcellular localization is crucial for the inhibitory effects of this compound on COMT activity and the subsequent modulation of catecholamine levels . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Preparation Methods
The synthesis of Ro 41-0960 involves several steps, starting with the preparation of the core benzophenone structure. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Hydroxylation: Introduction of hydroxyl groups to the benzene ring.
Coupling Reaction: Formation of the benzophenone structure through a coupling reaction between the fluorinated and nitrated benzene rings.
The reaction conditions for these steps often involve the use of strong acids, bases, and organic solvents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Ro 41-0960 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, amino derivatives, and substituted benzophenones .
Scientific Research Applications
Ro 41-0960 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of catechol-O-methyltransferase and its effects on catecholamine metabolism.
Biology: Employed in research on neurotransmitter regulation and its impact on various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like Parkinson’s disease, where modulation of dopamine levels is crucial.
Industry: Utilized in the development of new pharmaceuticals targeting catecholamine-related disorders.
Comparison with Similar Compounds
Ro 41-0960 is unique among COMT inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Entacapone: A COMT inhibitor often used in combination with other medications for Parkinson’s disease.
Nitecapone: A less commonly used COMT inhibitor with similar properties.
Compared to these compounds, this compound has shown distinct advantages in terms of selectivity and efficacy in preclinical studies .
Properties
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPAUNZYTYHKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154812 | |
| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125628-97-9 | |
| Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 41-0960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-41-0960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 41-0960 acts as a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , , ]
ANone: COMT inhibition by this compound leads to:
- Increased levels of catecholamines: COMT normally breaks down catecholamines like dopamine. Inhibition of COMT results in higher levels of these neurotransmitters in the brain and other tissues. [, , ]
- Reduced formation of 3-O-methyldopa (3-OMD): 3-OMD is a major metabolite of levodopa (L-dopa) produced by COMT. This compound reduces 3-OMD levels, potentially enhancing the therapeutic effects of L-dopa in Parkinson's disease. [, ]
- Modulation of estrogen metabolism: this compound can influence the levels of catechol estrogens, potentially impacting estrogen-related processes and conditions. [, , ]
A: The molecular formula of this compound is C13H8FNO5, and its molecular weight is 277.2 g/mol. [, ]
A: While specific spectroscopic data may vary based on the study, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been used to characterize and quantify this compound and its metabolites. [, , , ]
A: this compound is primarily an enzyme inhibitor and does not inherently possess catalytic properties. Its activity revolves around blocking the catalytic function of COMT. [, , ]
A: While specific applications of computational chemistry and modeling are not detailed in the provided research, molecular topology studies have been conducted to identify novel compounds with similar activity profiles, suggesting the potential for using these techniques in further research on this compound. [, ]
A: Research indicates that this compound has been successfully radiolabeled with fluorine-18 ([18F]) for use in PET studies, demonstrating its compatibility with specific formulations and its potential for in vivo imaging. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




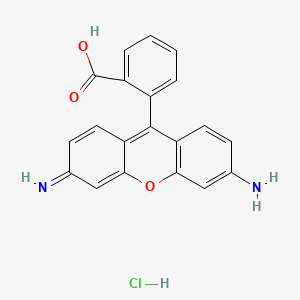


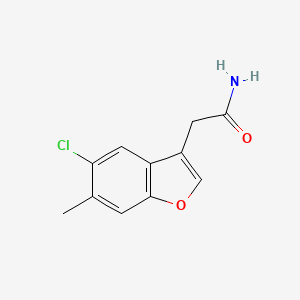
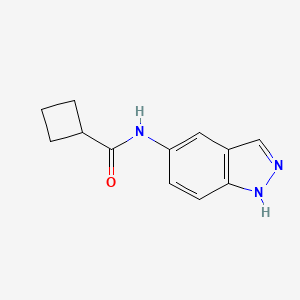
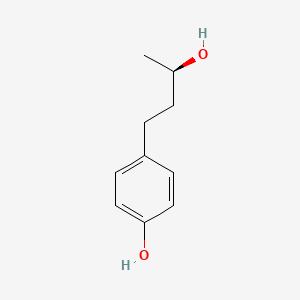

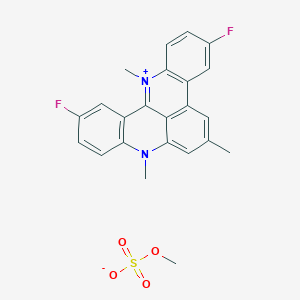
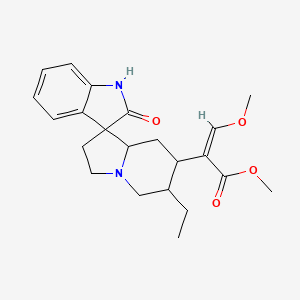
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)


